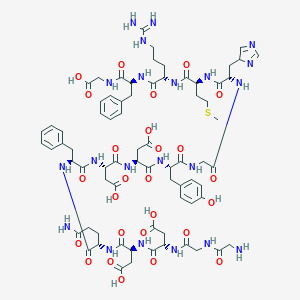
Drosulfakinin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drosulfakinin II, also known as this compound, is a useful research compound. Its molecular formula is C73H97N21O26S and its molecular weight is 1716.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physiological Roles
-
Gut Motility and Feeding Behavior
- Drosulfakinin II plays a crucial role in regulating gut motility. Studies indicate that it influences both adult and larval gut functions, modulating contractions and overall digestive processes . The peptide's signaling pathways are implicated in satiety, where its expression increases post-feeding to suppress further food intake .
-
Sexual Receptivity and Behavior
- Research has demonstrated that this compound significantly affects female sexual receptivity in Drosophila. Mutant females lacking this neuropeptide exhibit reduced receptivity, while overexpression enhances it . Additionally, the signaling pathway involving this compound is known to interact with male-specific neural circuits that regulate sexual behaviors, thus balancing arousal levels during mating .
-
Social Behaviors and Aggression
- This compound is involved in social interactions and aggression. It has been shown that this neuropeptide modulates aggression levels in Drosophila, influencing social dynamics and responses to isolation . The peptide's expression is altered under conditions of social isolation, suggesting a role in behavioral adaptation and stress response.
Table 1: Summary of this compound Applications
Case Studies
- Drosulfakinin and Feeding Regulation
- Impact on Female Receptivity
- Aggression Modulation
Eigenschaften
CAS-Nummer |
117457-91-7 |
|---|---|
Molekularformel |
C73H97N21O26S |
Molekulargewicht |
1716.7 g/mol |
IUPAC-Name |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Sequenz |
GGDDQFDDYGXMRFG |
Synonyme |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















